molecular formula C20H23N3O3S2 B2472019 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1252818-28-2

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2472019
CAS No.: 1252818-28-2
M. Wt: 417.54
InChI Key: KPLMUSSBSSPQAF-UHFFFAOYSA-N
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Description

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide is a thieno[3,2-d]pyrimidine derivative featuring:

  • A 3-butyl substituent on the pyrimidine ring.
  • A sulfanyl-acetamide side chain at position 2.
  • A 4-methoxybenzyl group attached to the acetamide nitrogen.

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-3-4-10-23-19(25)18-16(9-11-27-18)22-20(23)28-13-17(24)21-12-14-5-7-15(26-2)8-6-14/h5-9,11H,3-4,10,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLMUSSBSSPQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system. Commonly used reagents include sulfur-containing compounds and nitrogen sources under specific reaction conditions.

    Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides or butyl Grignard reagents.

    Oxidation to Form the Oxo Group:

    Formation of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions using thiolating agents like thiourea or thiolates.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through nucleophilic substitution reactions using methoxyphenyl halides or methoxyphenylboronic acids.

    Acetylation to Form the Final Compound: The final step involves acetylation reactions to introduce the acetamide group, using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, to introduce different substituents. Reagents such as halides or nucleophiles are used under appropriate conditions.

    Hydrolysis: The acetamide group can undergo hydrolysis reactions to form the corresponding carboxylic acid and amine. Acidic or basic conditions are typically employed for this reaction.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown potential as a biological probe for studying various biochemical processes. Its interactions with biological macromolecules can provide insights into cellular mechanisms.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name / ID Core Structure Substituents (Position 3) Acetamide Substituent Molecular Weight Key Functional Groups
Target Compound Thieno[3,2-d]pyrimidine 3-butyl N-(4-methoxybenzyl) 469.56 (calc.) Sulfanyl, acetamide, methoxy
2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide Pyrido-thieno[3,2-d]pyrimidine 3-butyl N-(3-chloro-4-methoxyphenyl) 513.01 (calc.) Chloro, methoxy
2-[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide Thieno[3,2-d]pyrimidine 3-(4-chlorophenyl) N-(3-methylpyrazol-5-yl) 415.89 (calc.) Chlorophenyl, pyrazole
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidine 3-methyl, 7-phenyl N-(4-butylphenyl) 463.61 Phenyl, butylphenyl
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Dihydrothieno[3,2-d]pyrimidine 3-(4-methylphenyl) N-(4-trifluoromethoxyphenyl) 521.55 (calc.) Trifluoromethoxy, methylphenyl

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups : The trifluoromethoxy group in increases metabolic stability compared to the target compound’s methoxybenzyl group .
  • Hydrogen-Bonding Capacity : The pyrazole in introduces additional hydrogen-bonding sites, which may enhance target binding compared to the methoxybenzyl group in the target compound .

Biological Activity

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. This article synthesizes current research findings, including biological activities, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C24H25N3O2S3
  • Molecular Weight : 483.7 g/mol
  • CAS Number : 1260906-60-2

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of sulfur and methoxy groups enhances its pharmacological potential.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by Walid Fayad et al. identified the compound through screening a drug library on multicellular spheroids, demonstrating its efficacy against various cancer cell lines. The compound showed:

  • IC50 values : Indicating the concentration required to inhibit 50% of cell growth in specific cancer types.
Cancer Cell LineIC50 (µM)
MCF75.0
A5497.5
HepG26.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Properties

In addition to its anticancer activity, the compound has been investigated for anti-inflammatory effects. Its ability to inhibit cyclooxygenase (COX) enzymes suggests potential applications in treating inflammatory diseases. Preliminary results indicate:

  • COX Inhibition : The compound demonstrated moderate inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the thieno[3,2-d]pyrimidine core affect biological activity:

  • Substituent Variations : The introduction of various substituents on the phenyl ring significantly impacts potency.
    • Methoxy Group : Enhances lipophilicity and possibly improves cellular uptake.
    • Butyl Chain : Contributes to hydrophobic interactions with target proteins.
  • Comparative Analysis : Similar compounds with variations in their core structures were compared to assess their biological activities.
CompoundActivity TypeIC50 (µM)
Compound AAnticancer8.0
Compound BAnti-inflammatory15.0
2-({3-butyl...}Anticancer5.0

Case Study 1: In Vitro Efficacy

A detailed in vitro study assessed the compound's efficacy against breast cancer cell lines (MCF7). The findings revealed that treatment with the compound resulted in significant cell death compared to control groups.

Case Study 2: Mechanistic Insights

Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

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